1-(4-Chlorobenzyl)piperidin-3-ol
Overview
Description
1-(4-Chlorobenzyl)piperidin-3-ol is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the hydroxyl group into a hydrogen atom.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as fluorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-(4-chlorobenzyl)piperidin-3-one.
Reduction: Formation of 1-(4-chlorobenzyl)piperidine.
Substitution: Formation of 1-(4-fluorobenzyl)piperidin-3-ol, 1-(4-bromobenzyl)piperidin-3-ol, etc.
Scientific Research Applications
1-(4-Chlorobenzyl)piperidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
1-(4-Chlorobenzyl)piperidin-3-ol can be compared with other similar compounds such as:
- 1-(4-Fluorobenzyl)piperidin-3-ol
- 1-(4-Bromobenzyl)piperidin-3-ol
- 1-(3,4-Dichlorobenzyl)piperidin-3-ol
Uniqueness: The presence of the chlorobenzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from its analogs with different substituents on the benzyl group.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
- 1-(4-Bromobenzyl)piperidin-3-ol: Contains a bromine atom, leading to different reactivity and biological activity.
- 1-(3,4-Dichlorobenzyl)piperidin-3-ol: Has two chlorine atoms, which may enhance its potency and selectivity in certain applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVJHZMUZSPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274445 | |
Record name | 1-[(4-Chlorophenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408312-64-1 | |
Record name | 1-[(4-Chlorophenyl)methyl]-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408312-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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